molecular formula C5H9ClSiZn B15050959 Zinc, chloro[(trimethylsilyl)ethynyl]-

Zinc, chloro[(trimethylsilyl)ethynyl]-

Katalognummer: B15050959
Molekulargewicht: 198.0 g/mol
InChI-Schlüssel: ODBFHNBEIUVFJZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zinc, chloro[(trimethylsilyl)ethynyl]- is a chemical compound with the molecular formula C5H10ClSiZn. It is also known by its systematic name, chlorozinc (1+), ethynyl (trimethyl)silane. This compound is notable for its use in various chemical reactions and applications, particularly in organic synthesis.

Vorbereitungsmethoden

The synthesis of zinc, chloro[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with zinc chloride. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Analyse Chemischer Reaktionen

Zinc, chloro[(trimethylsilyl)ethynyl]- is involved in various types of chemical reactions, including:

    Substitution Reactions: It can undergo substitution reactions where the chloro group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a reagent to form carbon-carbon bonds.

    Oxidation and Reduction: While it is less commonly involved in oxidation and reduction reactions, it can participate under specific conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Zinc, chloro[(trimethylsilyl)ethynyl]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of zinc, chloro[(trimethylsilyl)ethynyl]- involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group provides steric protection, while the zinc center can coordinate with other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Zinc, chloro[(trimethylsilyl)ethynyl]- can be compared with other similar compounds, such as:

    Zinc, chloro[(trimethylsilyl)methyl]-: Similar in structure but with a methyl group instead of an ethynyl group.

    Zinc, bromo[(trimethylsilyl)ethynyl]-: Similar but with a bromo group instead of a chloro group.

    Zinc, chloro[(trimethylsilyl)propynyl]-: Similar but with a propynyl group instead of an ethynyl group.

The uniqueness of zinc, chloro[(trimethylsilyl)ethynyl]- lies in its specific reactivity and applications in organic synthesis and material science .

Eigenschaften

Molekularformel

C5H9ClSiZn

Molekulargewicht

198.0 g/mol

IUPAC-Name

chlorozinc(1+);ethynyl(trimethyl)silane

InChI

InChI=1S/C5H9Si.ClH.Zn/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1

InChI-Schlüssel

ODBFHNBEIUVFJZ-UHFFFAOYSA-M

Kanonische SMILES

C[Si](C)(C)C#[C-].Cl[Zn+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.